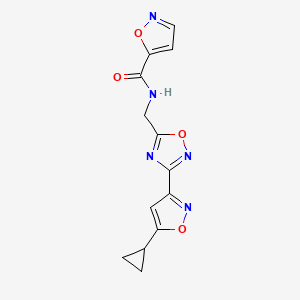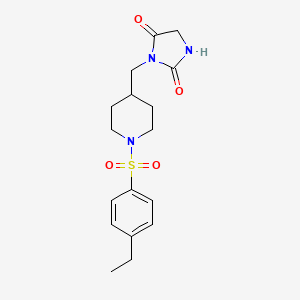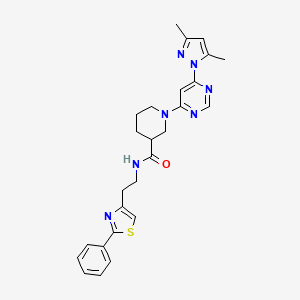![molecular formula C15H17FN2OS B2735978 (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide CAS No. 2411323-76-5](/img/structure/B2735978.png)
(E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide, also known as DMABN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMABN belongs to the class of compounds known as benzothiophenes, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide is not fully understood. However, it is believed to exert its biological activities by modulating the activity of various enzymes and signaling pathways in cells. (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral protease enzyme.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide has been shown to inhibit the replication of the hepatitis C virus by targeting the viral protease enzyme.
Advantages and Limitations for Lab Experiments
(E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide also has some limitations. It is a relatively new compound, and its full range of biological activities and potential applications are not yet fully understood. In addition, (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide may have potential toxicity issues that need to be further investigated.
Future Directions
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide. One potential direction is to further investigate its anti-cancer properties and potential use as a cancer therapeutic. Another potential direction is to investigate its potential use as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide and its potential toxicity issues.
Synthesis Methods
(E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 5-fluoro-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N,N-dimethylaminoethylamine to give the intermediate (E)-4-(dimethylamino)-N-(5-fluoro-1-benzothiophen-2-yl)but-2-enamide. The final product, (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide, is obtained by reacting the intermediate with formaldehyde and sodium cyanoborohydride.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. (E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide has also been studied for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates, which are implicated in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-18(2)7-3-4-15(19)17-10-13-9-11-8-12(16)5-6-14(11)20-13/h3-6,8-9H,7,10H2,1-2H3,(H,17,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGATOHGHPCDBZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC2=C(S1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC2=C(S1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide](/img/structure/B2735896.png)
![7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2735898.png)


![(2S,4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2735905.png)
![1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2735906.png)

![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2735909.png)


![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2735914.png)
![6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2735915.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2735916.png)